molecular formula C16H11ClN4O6S B2579734 5-chloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-nitrobenzamide CAS No. 886930-57-0

5-chloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-nitrobenzamide

Cat. No. B2579734
CAS RN: 886930-57-0
M. Wt: 422.8
InChI Key: HIABKOLNCVIMMQ-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-nitrobenzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an oxadiazole ring, a nitro group, and a chloro substituent. The exact structure would depend on the positions of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the available literature .

Scientific Research Applications

Anticancer Activity

The compound RS4690, an enantiomer of 5-chloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-nitrobenzamide, has demonstrated potent anticancer activity. Researchers have found that RS4690 selectively inhibits Dishevelled 1 (DVL1) binding, a critical player in the WNT/β-catenin pathway. Dysregulation of this pathway is associated with cancer development. Specifically, RS4690 inhibits DVL1 with an EC₅₀ of 0.49 ± 0.11 μM and effectively suppresses the growth of HCT116 cells without the APC mutation (EC₅₀ = 7.1 ± 0.6 μM). Additionally, it induces high levels of reactive oxygen species (ROS) production .

Inhibition of Na⁺/H⁺ Exchanger 3 Regulating Factor 1 (NHERF1)

Another derivative, 3-benzyl-5-chloro-N-(4-(hydroxymethyl)phenyl)-1H-indole-2-carboxamide, has been identified as an inhibitor of NHERF1. NHERF1 plays a role in binding to Frizzled receptors (FZDs), which are involved in the WNT signaling pathway. By targeting the PDZ1 domain, this compound disrupts NHERF1-FZD interactions, potentially impacting cellular processes .

Plant Hormone Analog

Indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation in higher plants. While not directly related to the compound , it’s worth noting that derivatives of indole, including 5-chloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-nitrobenzamide, may have applications in plant biology and agriculture .

Computational Modeling and Drug Design

Given the computational studies that led to the discovery of RS4690, further investigations using molecular modeling and drug design approaches could enhance our understanding of its interactions with relevant proteins and guide the development of novel compounds.

Mechanism of Action

The mechanism of action of this compound is not clear from the available literature. It’s possible that the compound could interact with biological systems in a variety of ways, depending on its exact structure and the presence of functional groups .

Safety and Hazards

The safety and hazards associated with this compound are not mentioned in the available literature. As with any chemical compound, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Given the limited information available on this compound, future research could focus on elucidating its synthesis, properties, and potential applications. This could include studies on its reactivity, stability, and possible biological activity .

properties

IUPAC Name

5-chloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O6S/c1-28(25,26)11-4-2-3-9(7-11)15-19-20-16(27-15)18-14(22)12-8-10(17)5-6-13(12)21(23)24/h2-8H,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIABKOLNCVIMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-nitrobenzamide

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